molecular formula C7H8BrNO B13084333 2-Bromo-3-methoxy-5-methylpyridine

2-Bromo-3-methoxy-5-methylpyridine

Cat. No.: B13084333
M. Wt: 202.05 g/mol
InChI Key: WHQPOFSNLKQMPD-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxy-5-methylpyridine typically involves the bromination of 3-methoxy-5-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxy-5-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methoxy-5-methylpyridine, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 3-Methoxy-5-methylpyridine.

Scientific Research Applications

2-Bromo-3-methoxy-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Material Science:

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-5-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can affect various molecular targets and pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    2-Bromo-5-methylpyridine: Lacks the methoxy group, which can alter its reactivity and applications.

    3-Methoxy-5-methylpyridine: Lacks the bromine atom, affecting its potential for nucleophilic substitution reactions.

    2-Bromo-3-methylpyridine: Lacks the methoxy group, influencing its chemical properties and uses.

Uniqueness: 2-Bromo-3-methoxy-5-methylpyridine is unique due to the combination of the bromine, methoxy, and methyl groups on the pyridine ring

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-3-methoxy-5-methylpyridine

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3

InChI Key

WHQPOFSNLKQMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Br)OC

Origin of Product

United States

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